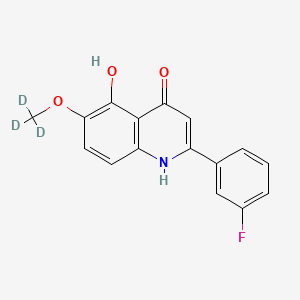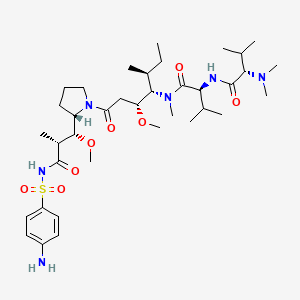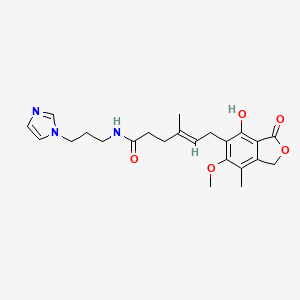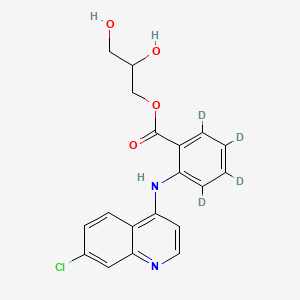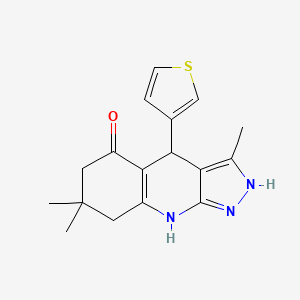
Gsk3-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gsk3-IN-2 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase involved in various cellular processes. GSK-3 plays a crucial role in regulating glycogen metabolism, cell signaling, and cellular transport. Inhibition of GSK-3 has therapeutic potential in treating diseases such as diabetes, neurodegenerative disorders, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gsk3-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Gsk3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Gsk3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GSK-3 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of GSK-3 and its involvement in cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 .
Wirkmechanismus
Gsk3-IN-2 exerts its effects by inhibiting the activity of GSK-3. The inhibition occurs through the binding of this compound to the active site of GSK-3, preventing the phosphorylation of its substrates. This leads to the attenuation of signaling pathways regulated by GSK-3, resulting in various biological responses. The molecular targets and pathways involved include the PI3K/Akt pathway, Wnt/β-catenin signaling, and NF-κB pathway .
Vergleich Mit ähnlichen Verbindungen
Gsk3-IN-2 is compared with other GSK-3 inhibitors, such as CHIR99021 and AZD2858. While all these compounds inhibit GSK-3, this compound is unique in its potency and selectivity. Similar compounds include:
CHIR99021: A potent GSK-3 inhibitor with applications in stem cell research and regenerative medicine.
AZD2858: Another GSK-3 inhibitor used in research for its anti-inflammatory and anti-cancer properties
This compound stands out due to its specific binding affinity and effectiveness in various disease models, making it a valuable tool in scientific research and therapeutic development .
Eigenschaften
Molekularformel |
C17H19N3OS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
BHLCWTAXFPUMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


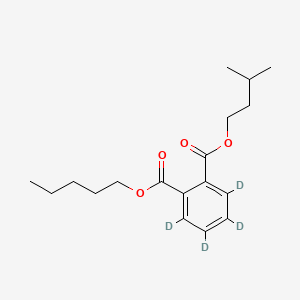
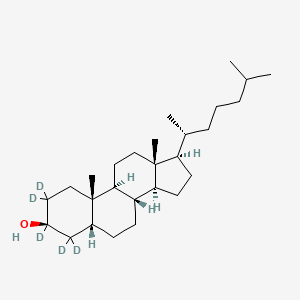
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
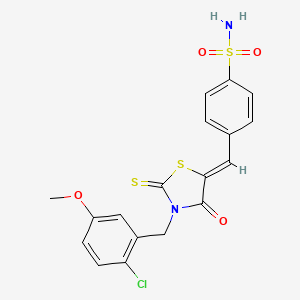

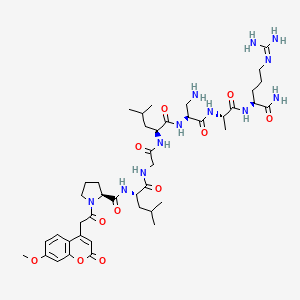


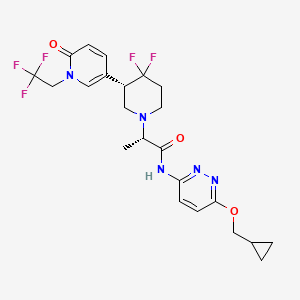
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
